5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine
Description
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is a chemical compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which is further connected to a hydroxypyrimidine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
methyl 3-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-18-11(16)7-2-3-9(10(13)4-7)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKVHRNUFQBAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CNC(=O)N=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686856 | |
| Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-69-9 | |
| Record name | Methyl 3-fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the methoxycarbonyl group would produce an alcohol.
Scientific Research Applications
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or activate certain biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the fluorine and methoxycarbonyl groups but differs in the boronic acid moiety.
4-Methoxycarbonyl-2-fluorophenylboronic acid: Similar structure but with a different functional group arrangement.
Uniqueness
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is unique due to the presence of both a hydroxypyrimidine moiety and a fluorinated phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is a synthetic organic compound belonging to the pyrimidine class. Its unique structure and functional groups contribute to its biological activity, making it a subject of interest in medicinal chemistry. This article delves into its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C12H9FN2O
- Molecular Weight : 248.21 g/mol
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Core | Central structure with two nitrogen atoms |
| Fluorine Atom | Enhances stability and bioavailability |
| Methoxycarbonyl Group | Contributes to electronic properties |
| Hydroxyl Groups | Present at positions 2 and 4, increasing reactivity |
The biological activity of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and nucleic acids. The compound may act as an enzyme inhibitor by binding to active or allosteric sites, thus preventing substrate binding or altering enzyme conformation. Additionally, its interactions with nucleic acids could interfere with their synthesis or function, suggesting potential applications as an anti-cancer or anti-viral agent.
Anticancer Properties
Research indicates that compounds similar to 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine exhibit significant anticancer activity. For instance, studies have shown that various fluorinated pyrimidines can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that the compound could be effective against certain types of cancer.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. The inhibition mechanism involves competitive binding at the active site of the enzyme, leading to reduced substrate conversion.
Case Studies and Research Findings
- Study on L1210 Cells :
- Mechanistic Insights :
-
Comparative Studies :
- The biological activity of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine was compared with other pyrimidine derivatives.
- Variants with different substituents showed varying levels of potency against cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity.
Potential Therapeutic Applications
Given its biological activity, 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine has potential applications in:
- Anticancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways in tumor cells.
- Antiviral Applications : Due to its interaction with nucleic acids, it may also have potential as an antiviral agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
